Ethyl 4-(2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

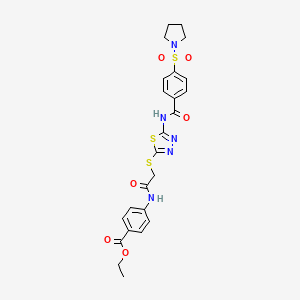

Ethyl 4-(2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a pyrrolidine sulfonyl group, a benzamido moiety, and a thioacetamido-benzoate ester. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name |

ethyl 4-[[2-[[5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O6S3/c1-2-35-22(32)17-5-9-18(10-6-17)25-20(30)15-36-24-28-27-23(37-24)26-21(31)16-7-11-19(12-8-16)38(33,34)29-13-3-4-14-29/h5-12H,2-4,13-15H2,1H3,(H,25,30)(H,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIZFVDVUKLFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The process generally includes the formation of the thiadiazole ring, followed by the introduction of the benzamido group, and finally the attachment of the pyrrolidin-1-ylsulfonyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring and the sulfonyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group could produce sulfides.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.

Medicine: Due to its potential bioactivity, it may be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: The compound could be used in the development of new pharmaceuticals or agrochemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 4-(2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrrolidine ring and the thiadiazole moiety may bind to enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Thiadiazole vs. Pyridazine/Isoxazole Derivatives

Compounds such as I-6230 and I-6273 (ethyl benzoate derivatives) replace the thiadiazole core with pyridazine or isoxazole rings . These heterocycles differ in electron density and hydrogen-bonding capacity:

Substituent Effects on Bioactivity

- Pyrrolidin-1-ylsulfonyl group (target compound): The sulfonamide moiety may enhance solubility and mimic transition states in enzyme inhibition.

- Benzimidazole/oxadiazole derivatives (e.g., Compound A24): The oxadiazole’s lower polarity may improve blood-brain barrier penetration for CNS-targeted activity .

Structural and Pharmacokinetic Profiles

*Calculated based on structural formulas.

Key Research Findings

- Thiadiazole Stability : Hypervalent S···O interactions (2.625–2.628 Å) in thiadiazole derivatives enhance molecular planarity and crystal packing .

Biological Activity

Ethyl 4-(2-((5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The key steps include:

- Formation of the Thiadiazole Ring : The thiadiazole moiety is synthesized through a cyclization reaction involving thiosemicarbazide and appropriate carbonyl compounds.

- Sulfonamide Formation : The introduction of the pyrrolidin-1-ylsulfonyl group is achieved via sulfonation reactions.

- Acetamido and Benzoate Coupling : The final structure is assembled by coupling the acetamido group with the benzoate component through standard amide bond formation techniques.

These synthetic pathways are crucial for ensuring the desired biological activity and stability of the compound.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that derivatives containing thiadiazole rings often show enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell wall synthesis and function.

Antitumor Activity

Studies have demonstrated that compounds with similar structural features can inhibit tumor cell proliferation. For instance, derivatives of thiadiazoles have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro assays have indicated that it can reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.